molecular formula C8H14ClNO3 B072352 Chloroacetyl-dl-isoleucine CAS No. 1115-24-8

Chloroacetyl-dl-isoleucine

Cat. No. B072352
CAS RN: 1115-24-8
M. Wt: 207.65 g/mol
InChI Key: HEZNGQNQHGVQLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Chloroacetyl-dl-isoleucine involves the preparation of DL-Isoleucine from a mixture of DL-isoleucine and DL-alloisoleucine through asymmetric transformation, fractional crystallization, and epimerization processes. This method enables the separation and purification of DL-Isoleucine, yielding up to 95% from the mixture or even from DL-alloisoleucine alone (Hongo et al., 1984).

Molecular Structure Analysis

Studies on N-acetyl-DL-isoleucine, N-acetyl-DL-alloisoleucine, and their ammonium salts have revealed that these compounds exist as racemic mixtures at room temperature. The crystal structures of these compounds and their interaction with ammonium ions play a crucial role in their crystallization and molecular arrangement (Yajima et al., 2016).

Chemical Reactions and Properties

Chloroacetyl-dl-isoleucine undergoes various chemical reactions, including the inactivation of enzymes such as pepsin by diazoacetylated derivatives, indicating the reactivity of these compounds towards biological molecules. The interaction with enzymes highlights the chemical properties and potential biochemical applications of chloroacetylated amino acids (Rajagopalan et al., 1966).

Physical Properties Analysis

The physical properties of Chloroacetyl-dl-isoleucine and similar compounds, such as solubility, crystallization behavior, and melting points, are influenced by their molecular structure. The crystal structure analysis provides insights into the physical properties that affect the behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties of Chloroacetyl-dl-isoleucine, including its reactivity with other chemical species, stereospecificity in reactions, and potential for forming complexes with metal ions, have been explored through various studies. These properties are crucial for understanding the compound's behavior in chemical syntheses and reactions (Oki & Otsuka, 1976).

Scientific Research Applications

1. Real-Time Optical Detection of Isoleucine in Living Cells

  • Summary of Application : This study presents a novel genetically-encoded nanosensor for real-time monitoring of isoleucine in living cells . This sensor was developed by sandwiching a periplasmic binding protein (LivJ) of E. coli between a fluorescent protein pair, ECFP (Enhanced Cyan Fluorescent Protein), and Venus .
  • Methods of Application : The sensor, named GEII (Genetically Encoded Isoleucine Indicator), was pH stable, isoleucine-specific, and had a binding affinity (K d) of 63 ± 6 μM . The GEII successfully performed real-time monitoring of isoleucine in bacterial and yeast cells .
  • Results or Outcomes : The GEII can be used for metabolic engineering of bacteria for enhanced production of isoleucine in animal feed industries .

2. Key to Longevity in Isoleucine Reduction

  • Summary of Application : Researchers discovered that reducing the amino acid isoleucine in diets can significantly improve health outcomes in mice . The study reveals that a low-isoleucine diet led to longer lifespans, leaner bodies, and reduced cancer and prostate problems in mice, despite higher calorie consumption .
  • Methods of Application : Mice were fed a diet low in isoleucine and their health outcomes were monitored .
  • Results or Outcomes : A diet low in isoleucine extended the lifespan of mice and improved various health metrics, including body leanness and reduced disease risks .

Safety And Hazards

Chloroacetyl-DL-isoleucine can cause skin and eye irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves, clothing, and eye/face protection . If it comes into contact with the skin or eyes, it’s recommended to wash with plenty of water and seek medical help if irritation occurs .

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZNGQNQHGVQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313491
Record name N-Chloroacetyl-dl-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Chloroacetyl-dl-isoleucine

CAS RN

1115-24-8
Record name 1115-24-8
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Record name N-Chloroacetyl-dl-isoleucine
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Record name Chloroacetyl-DL-isoleucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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